
N-(4-Bromophenyl)-2-(ethoxymethylidene)-3-oxobutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Bromophenyl)-2-(ethoxymethylidene)-3-oxobutanamide is an organic compound that features a bromophenyl group attached to a butanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-2-(ethoxymethylidene)-3-oxobutanamide typically involves the reaction of 4-bromoaniline with ethyl acetoacetate under specific conditions. The reaction proceeds through a condensation mechanism, where the ethoxymethylidene group is introduced to the butanamide backbone. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
N-(4-Bromophenyl)-2-(ethoxymethylidene)-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ethoxymethylidene group to a different functional group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of new aromatic compounds with different functional groups.
科学的研究の応用
N-(4-Bromophenyl)-2-(ethoxymethylidene)-3-oxobutanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It can be used in the production of specialty chemicals or as a precursor in the synthesis of agrochemicals.
作用機序
The mechanism of action of N-(4-Bromophenyl)-2-(ethoxymethylidene)-3-oxobutanamide involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the ethoxymethylidene group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
4-Bromo-N-methyl-N-phenylbenzamide: Similar in structure but with a methyl group instead of an ethoxymethylidene group.
4-Bromobiphenyl: Lacks the butanamide backbone but contains the bromophenyl group.
4-Bromoacetanilide: Contains an acetamide group instead of the butanamide backbone.
Uniqueness
N-(4-Bromophenyl)-2-(ethoxymethylidene)-3-oxobutanamide is unique due to the presence of the ethoxymethylidene group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
61643-53-6 |
|---|---|
分子式 |
C13H14BrNO3 |
分子量 |
312.16 g/mol |
IUPAC名 |
N-(4-bromophenyl)-2-(ethoxymethylidene)-3-oxobutanamide |
InChI |
InChI=1S/C13H14BrNO3/c1-3-18-8-12(9(2)16)13(17)15-11-6-4-10(14)5-7-11/h4-8H,3H2,1-2H3,(H,15,17) |
InChIキー |
RYLLXRIRYRXDRX-UHFFFAOYSA-N |
正規SMILES |
CCOC=C(C(=O)C)C(=O)NC1=CC=C(C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


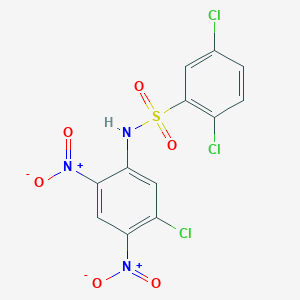
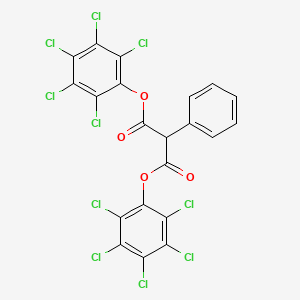
![2-[(Diethylamino)methyl]-4-fluorophenol](/img/structure/B14595336.png)
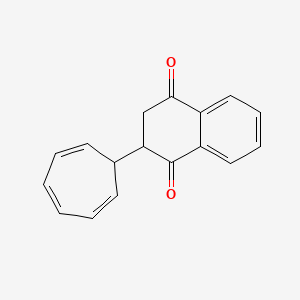
![2,2'-(Ethyne-1,2-diyl)bis[3-(2-methoxyphenyl)-1-benzofuran]](/img/structure/B14595360.png)
![4-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}butanoic acid](/img/structure/B14595377.png)
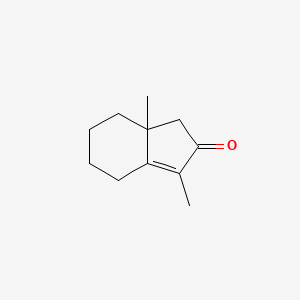
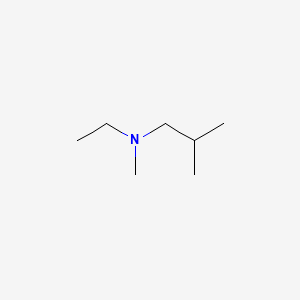
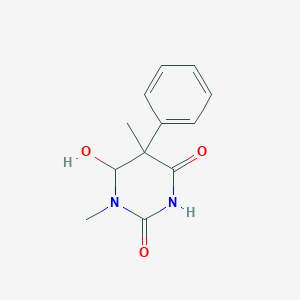
![Bicyclo[3.3.3]undecane-2,6-dione](/img/structure/B14595400.png)
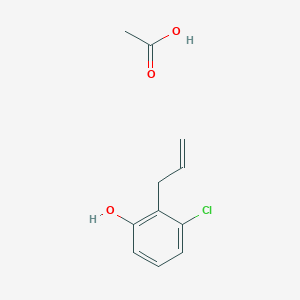
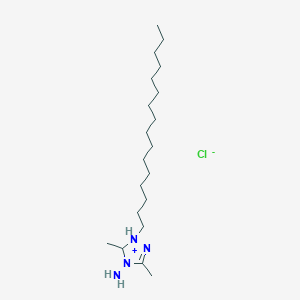
![3,3'-[Sulfonyldi(4,1-phenylene)]bis(2-phenylquinazolin-4(3H)-one)](/img/structure/B14595412.png)
![(3-Methylbut-3-en-2-yl)(phenyl)[2-(trimethylsilyl)phenyl]silyl](/img/structure/B14595418.png)
